Gadoteridol, a Gadolinium-based contrast agent (GBCA), is a complex molecule with significant applications in scientific research, particularly in Magnetic Resonance Imaging (MRI) []. It enhances the quality of MRI images by influencing the magnetic properties of nearby water molecules []. This allows for clearer visualization of internal body structures, aiding in the diagnosis and monitoring of various conditions []. Gadoteridol belongs to the class of macrocyclic GBCAs [], known for their enhanced stability and lower risk of Gadolinium deposition compared to linear GBCAs [].
The synthesis of gadoteridol involves multiple steps, primarily focusing on the formation of the macrocyclic ligand and its subsequent coordination with gadolinium.
Gadoteridol's molecular structure features a macrocyclic framework that enhances its stability and reduces the likelihood of gadolinium ion release in vivo. The structure includes:
The gadolinium ion within the structure has a coordination number of eight, surrounded by oxygen atoms from the ligand, which contributes to its paramagnetic properties essential for MRI contrast enhancement .
Gadoteridol participates in several chemical reactions primarily related to its coordination chemistry:
Gadoteridol functions as a paramagnetic contrast agent by enhancing the relaxation times of nearby protons in water molecules during MRI scans:
The relaxivity (a measure of contrast enhancement) of gadoteridol decreases as magnetic field strength increases, which is consistent across all gadolinium-based contrast agents .
The physical and chemical properties of gadoteridol are critical for its application as an MRI contrast agent:
Additionally, it has an octanol-water partition coefficient indicating its hydrophilicity (-3.68), which influences its distribution in biological systems .
Gadoteridol's primary application lies in medical imaging:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: